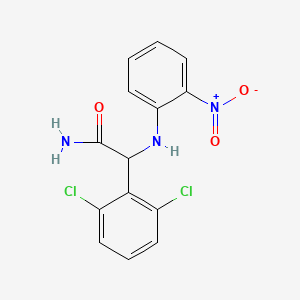

2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von R-18893 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von R-18893 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Kontrolle der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um sicherzustellen, dass die Verbindung pharmazeutische Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

R-18893 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können R-18893 in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und die Wahl des Lösungsmittels sind entscheidend, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Analoga hervorbringen können .

Wissenschaftliche Forschungsanwendungen

R-18893 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der RNA-abhängigen DNA-Polymerase zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und seine potenziellen antiviralen Eigenschaften.

Medizin: Als potenzieller Therapeutikum für HIV-1-Infektionen erforscht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten eingesetzt und als Referenzverbindung in der pharmazeutischen Forschung

Wirkmechanismus

R-18893 übt seine Wirkung aus, indem es die RNA-abhängige DNA-Polymerase hemmt, ein Enzym, das für die Replikation von HIV-1 unerlässlich ist. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Synthese viraler DNA aus RNA-Matrizen. Diese Hemmung stört den Virusreplikationszyklus und reduziert die Viruslast bei infizierten Personen .

Analyse Chemischer Reaktionen

Types of Reactions

R-18893 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert R-18893 into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a study demonstrated that compounds with a nitrophenyl substitution showed significant COX-2 inhibition, with IC50 values as low as 0.34 µM . This suggests that 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide could be a promising candidate for developing new anti-inflammatory medications.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. The compound has shown effective cytotoxicity against several cancer cell lines. For example, it was found to induce apoptosis and cell cycle arrest in specific cancer cells, indicating its mechanism of action may involve programmed cell death pathways . Additionally, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Table 1: Anticancer Activity Overview

| Cell Line | Percent Growth Inhibition (%) | Mechanism of Action |

|---|---|---|

| SNB-19 | 86.61 | Apoptosis induction |

| OVCAR-8 | 85.26 | Cell cycle arrest |

| NCI-H460 | 75.99 | Apoptosis induction |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial effects against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL. This highlights the potential of this compound in developing new antimicrobial agents.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods involving different reagents and conditions. The ability to modify the compound's structure can enhance its biological activity and selectivity towards specific targets. For instance, modifications at the aniline or acetamide moieties can lead to improved potency or altered pharmacokinetic properties .

Future Directions and Case Studies

Several case studies have highlighted the importance of this compound in drug discovery and development:

- Case Study 1 : A study focused on the design and synthesis of novel derivatives showed enhanced anticancer activity when specific functional groups were introduced to the core structure .

- Case Study 2 : Another investigation explored the compound's potential as a lead molecule for developing new NSAIDs with reduced side effects compared to traditional agents.

Wirkmechanismus

R-18893 exerts its effects by inhibiting RNA-directed DNA polymerase, an enzyme crucial for the replication of HIV-1. The compound binds to the active site of the enzyme, preventing the synthesis of viral DNA from RNA templates. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

R-89439 (Loviride): Ein weiterer Inhibitor der RNA-abhängigen DNA-Polymerase mit ähnlichen antiviralen Eigenschaften.

Nevirapin: Ein nicht nukleosidischer Reverse-Transkriptase-Hemmer, der zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Efavirenz: Ein weiterer nicht nukleosidischer Reverse-Transkriptase-Hemmer mit ähnlichem Wirkmechanismus

Einzigartigkeit

R-18893 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und seinem Hemmungsprofil. Im Gegensatz zu einigen anderen Inhibitoren hat es einen deutlichen Mangel an Kreuzresistenz mit anderen Verbindungen gezeigt, wodurch es zu einem wertvollen Kandidaten für Kombinationstherapien wird .

Biologische Aktivität

The compound 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide, belonging to the class of substituted acetamides, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dichloro and nitro substituents enhance its reactivity and affinity towards specific enzymes and receptors.

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens. For instance, derivatives of acetamides have been reported to exhibit potent antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis .

- Anti-Inflammatory Effects : Many acetamide derivatives are known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For example, compounds with similar scaffolds have shown COX-2 inhibition with IC50 values as low as 0.34 µM .

- Anticancer Activity : The compound's potential as an anticancer agent has been investigated in various studies. It has been noted that certain derivatives can induce apoptosis in cancer cell lines, demonstrating significant cytotoxicity .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound and its analogs.

- Antitubercular Activity : A study highlighted the synthesis of related compounds that exhibited potent antitubercular activity with MIC values as low as 4 µg/mL against resistant strains . This suggests a promising avenue for developing new antitubercular agents based on the acetamide scaffold.

- Cytotoxicity in Cancer Models : Research demonstrated that certain derivatives could significantly suppress tumor growth in animal models, indicating their potential as effective anticancer drugs . The evaluation of these compounds involved assessing their effects on various cancer cell lines, where they showed promising results in inducing apoptosis.

- Inhibition of COX Enzymes : In vitro studies have shown that compounds related to this compound can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process . This inhibition correlates with reduced inflammation in animal models.

Data Tables

| Activity Type | IC50/MIC Values | References |

|---|---|---|

| Antitubercular | MIC: 4-64 µg/mL | |

| COX-1 Inhibition | IC50: 25.91 µM | |

| COX-2 Inhibition | IC50: 0.34 µM | |

| Cytotoxicity (Cancer) | IC50: Varies |

Case Studies

- Anticancer Efficacy : A case study involving a derivative of the compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with flow cytometry results indicating increased apoptosis rates when treated with the compound at specific dosages .

- Antimicrobial Screening : In another study focused on antimicrobial properties, several derivatives were tested against M. tuberculosis, revealing that modifications in the structure could enhance efficacy against resistant strains .

Eigenschaften

Molekularformel |

C14H11Cl2N3O3 |

|---|---|

Molekulargewicht |

340.2 g/mol |

IUPAC-Name |

2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20) |

InChI-Schlüssel |

BSFPWNBIKBSHRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

R-18893; R-18893; R18893. |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.